L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-
Description
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- (CAS: 210750-95-1) is a protected derivative of L-glutamine, a non-essential amino acid. This compound features two protective groups:
- N2-tert-butoxycarbonyl (Boc): An acid-labile group commonly used in peptide synthesis to protect the α-amino group.
- N-triphenylmethyl (Trt): A bulky, acid-sensitive group protecting the side-chain amide nitrogen of glutamine .
Its molecular formula is C29H32N2O5, with a molecular weight of 488.58 g/mol . The compound is critical in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions during coupling or deprotection steps. The Trt group stabilizes the glutamine side chain, while the Boc group allows sequential deprotection under mild acidic conditions .
Properties
IUPAC Name |
(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-tritylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)31(24(26(33)34)19-20-25(30)32)29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H2,30,32)(H,33,34)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPOYDJKLMBRPW-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CCC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- typically involves the protection of the amino group of L-glutamine. This is achieved by reacting L-glutamine with tert-butoxycarbonyl (Boc) and triphenylmethyl (Trt) protecting groups under specific conditions. The reaction usually takes place in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the protecting groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- has a wide range of applications in scientific research:
Synthetic Chemistry
- Building Block: It serves as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
- Reactivity: The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing for diverse synthetic pathways .
Biological Research
- Amino Acid Metabolism: It is utilized in studies focused on amino acid metabolism and protein synthesis, providing insights into cellular functions and metabolic pathways.
- Enzyme Interactions: The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic processes.
Pharmaceutical Industry
- Drug Development: Its unique structure allows it to be used in the design of drug candidates targeting specific biological pathways.
- Reagent in Chemical Manufacturing: It is employed as a reagent in various chemical manufacturing processes due to its stability and reactivity.
Data Table: Chemical Reactions Involving L-Glutamine Derivative
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Amines or alcohols |
| Nucleophilic Substitution | Amines or alcohols | Modified L-glutamine derivatives |
Case Study 1: Synthesis of Peptide Derivatives
In a study published in the Journal of Organic Chemistry, researchers utilized L-Glutamine derivatives to synthesize peptide analogs with enhanced biological activity. The protective groups were selectively removed under mild conditions, allowing for targeted modifications that improved the peptides' efficacy against certain diseases .
Case Study 2: Investigating Metabolic Pathways
A research article in Biochemistry explored the role of L-Glutamine derivatives in metabolic pathways. The study demonstrated that these compounds could modulate enzyme activity related to amino acid metabolism, providing insights into their potential therapeutic applications .
Mechanism of Action
The mechanism of action of L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various metabolic pathways. Its protective groups can be selectively removed under specific conditions, allowing for targeted delivery and release of the active amino acid .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Differences :
Amino Acid Backbone: Glutamine derivatives have a longer side chain (amide group at γ-position), while asparagine derivatives have a shorter chain (amide at β-position). This affects solubility and coupling efficiency in SPPS . Lysine derivatives feature a primary amine side chain, enabling orthogonal protection strategies .
Protecting Groups :
- Boc vs. Fmoc : Boc is removed with trifluoroacetic acid (TFA), whereas Fmoc requires basic conditions (e.g., piperidine). Boc/Trt combinations are ideal for acid-stable resins, while Fmoc/Trt is compatible with base-labile linkers .
- Trt Group : Offers robust protection for amide side chains but requires prolonged TFA treatment for removal (e.g., 2–4 hours in 1% TFA/dichloromethane) .
Stereochemistry :
- D-enantiomers (e.g., D-Glutamine-N2-Boc-N-Trt) are used to study chiral specificity in peptide-receptor interactions .
Biological Activity
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- is a derivative of the amino acid L-glutamine, which plays a significant role in various metabolic processes. This compound is notable for its unique chemical structure, which includes protective groups that enhance its stability and reactivity. Understanding its biological activity is essential for its applications in both research and industry.
- Molecular Formula: C₁₄H₂₆N₂O₅
- Molecular Weight: 302.37 g/mol
- CAS Number: 13726-86-8
Synthesis and Preparation
The synthesis of L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- typically involves protecting the amino group of L-glutamine using tert-butoxycarbonyl (Boc) and triphenylmethyl (Trt) groups. The reaction is carried out in the presence of a base like triethylamine and a solvent such as dichloromethane to ensure high yield and purity.
L-Glutamine serves multiple roles in biological systems:
- Metabolic Substrate: It acts as a substrate for various enzymatic reactions, including those involved in protein synthesis and amino acid metabolism.
- Immune Function: It is crucial for lymphocyte proliferation, cytokine production, and maintaining intestinal integrity . Glutamine enhances the activity of immune cells by supporting their energy needs and promoting the synthesis of protective molecules like immunoglobulins.
Key Biological Functions
- Protein Synthesis: Glutamine stimulates protein synthesis while reducing proteolysis in enterocytes.
- Cell Signaling: It activates signaling pathways involving extracellular signal-regulated kinases (ERKs) and c-Jun N-terminal kinases (JNK), leading to increased expression of genes related to cell growth and survival .
- Antioxidant Effects: Glutamine modulates oxidative stress responses, potentially protecting cells from damage during catabolic states .
Clinical Applications
L-Glutamine supplementation has shown promise in various clinical scenarios:
- Gastrointestinal Health: It helps maintain the integrity of the intestinal mucosa, reducing permeability and preventing bacterial translocation from the gut into the bloodstream.
- Critical Illness Recovery: In critically ill patients, glutamine supplementation can improve recovery outcomes by preserving muscle mass and enhancing immune function .
Case Studies
Several studies have investigated the effects of L-glutamine supplementation:
- Study on Immune Function: A clinical trial demonstrated that L-glutamine supplementation improved immune responses in patients undergoing surgery by enhancing lymphocyte function .
| Study | Population | Findings |
|---|---|---|
| Clinical Trial on Surgical Patients | 100 patients | Improved lymphocyte function with glutamine supplementation |
| Critical Care Study | ICU patients | Reduced infection rates with glutamine-enriched enteral nutrition |
Comparative Analysis with Similar Compounds
L-Glutamine derivatives exhibit varying biological activities based on their structural modifications. For instance:
| Compound | Structure Modification | Biological Activity |
|---|---|---|
| L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-methyl | Methyl group instead of triphenylmethyl | Similar metabolic roles but altered reactivity |
| L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-octyl | Octyl group addition | Different solubility and interaction profiles |
Q & A
Q. What are the key protecting groups in L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-, and what roles do they play in peptide synthesis?
The compound features two protecting groups:
- tert-Butoxycarbonyl (Boc) : Protects the α-amino group of glutamine, preventing unwanted side reactions during peptide elongation. It is acid-labile and can be removed under mild acidic conditions (e.g., trifluoroacetic acid) .
- Triphenylmethyl (Trt) : Protects the side-chain amide (γ-carboxamide) of glutamine, enhancing solubility in organic solvents and preventing aggregation during solid-phase synthesis. Trt is removed under mild acidic conditions (e.g., 1% TFA in dichloromethane) .
Q. Methodological Insight :
- Synthetic Workflow : Start with Boc-protected glutamine, introduce Trt via reaction with triphenylmethyl chloride under basic conditions (e.g., DMAP in DMF). Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Validation : Confirm protection efficiency via H NMR (disappearance of NH signals at δ 6.5–7.0 ppm) and LC-MS (expected [M+H] for CHNO: 474.5482) .
Q. What coupling reagents are optimal for incorporating this compound into peptide chains?
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with N-hydroxysuccinimide (NHS) are commonly used. These reagents activate the carboxyl group for amide bond formation with minimal racemization .
Q. Methodological Insight :
- Reaction Setup : Dissolve the protected glutamine (1 eq) and coupling reagent (1.2 eq) in anhydrous DMF. Add NHS (1.5 eq) and stir under nitrogen. After activation (30 min, 0°C), add the amino component (1 eq) and react at room temperature for 12–24 hours .
- Troubleshooting : Monitor reaction progress by TLC (silica gel, UV visualization). If incomplete, consider additives like HOBt to suppress side reactions.
Advanced Research Questions
Q. How do solvent polarity and temperature influence the stability of the Trt protecting group in this compound?
The Trt group is sensitive to protic solvents and elevated temperatures. Stability studies show:
Q. Data Contradiction Analysis :
Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?
- X-ray Crystallography : Resolves stereochemical configuration (e.g., α/β amide isomerism). Example: Triclinic crystal system observed for a related Trt-protected alanine ester (a = 5.1483 Å, α = 88.884°) .
- Gas Chromatography-MS : Validates purity and detects volatile byproducts (e.g., tert-butyl alcohol from Boc deprotection) .
- C NMR : Distinguishes Boc (C=O at δ 155–160 ppm) and Trt (aromatic carbons at δ 125–140 ppm) .
Q. How does this compound perform in solid-phase peptide synthesis (SPPS) compared to Fmoc-protected analogs?
| Parameter | Boc-Trt-Glutamine | Fmoc-Based Analogs |
|---|---|---|
| Deprotection Speed | Slow (requires TFA) | Fast (piperidine in DMF) |
| Side Reactions | Low racemization | Risk of aspartimide formation |
| Solubility | High in DCM/DMF | Moderate in DMF |
Q. Methodological Insight :
- SPPS Workflow : Use Boc chemistry for acid-stable resins (e.g., Merrifield). After coupling, remove Boc with 50% TFA/DCM (2 × 5 min), then neutralize with DIEA .
- Limitation : Trt deprotection requires extended TFA exposure (1–2 hours), risking resin cleavage. Optimize with shorter cycles (e.g., 30 min) .
Q. What contradictions exist in reported synthetic yields, and how can they be mitigated?
Q. Resolution Strategies :
Q. How is this compound utilized in advanced bioconjugation techniques (e.g., Sonogashira coupling)?
The Trt group’s orthogonality allows selective modification of the γ-carboxamide. For example:
- Sonogashira Labeling : After deprotecting the α-amino group (Boc removal), introduce alkynyl handles via palladium-catalyzed coupling. Applications include fluorescent tagging of cell-surface proteins .
Q. Protocol :
Deprotect Boc with TFA.
React with 2-propynyloxy carbonyl chloride (1.2 eq) in DMF.
Purify via size-exclusion chromatography.
Validate by MALDI-TOF (expected mass shift + 94 Da for propynyl addition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
